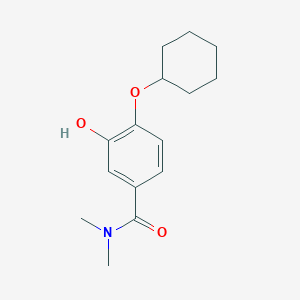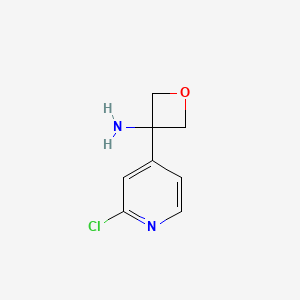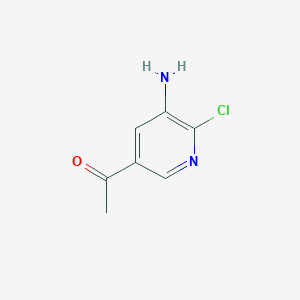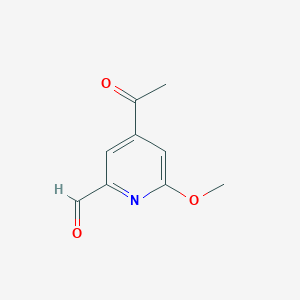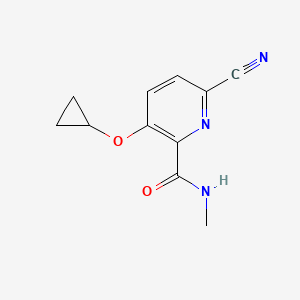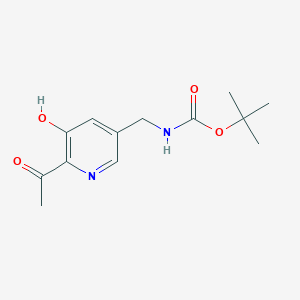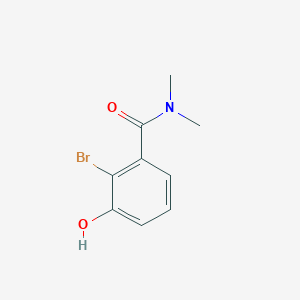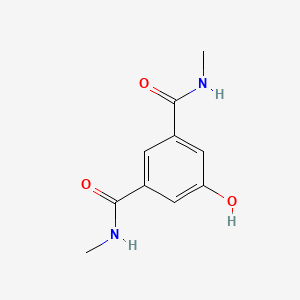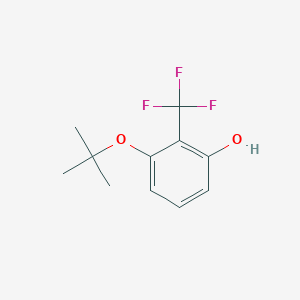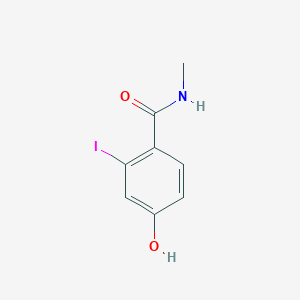
4-Hydroxy-2-iodo-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-iodo-N-methylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the direct iodination of 4-hydroxy-N-methylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Substitution: Sodium azide in DMF (dimethylformamide), elevated temperature.
Major Products Formed
Oxidation: 4-Oxo-2-iodo-N-methylbenzamide.
Reduction: 4-Hydroxy-N-methylbenzamide.
Substitution: 4-Hydroxy-2-azido-N-methylbenzamide (when using sodium azide).
Scientific Research Applications
4-Hydroxy-2-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for imaging studies.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structure may allow for the design of selective inhibitors or activators.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity. Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-chloro-N-methylbenzamide: Similar structure but with a chlorine atom instead of iodine. It may have different reactivity and biological activity due to the difference in halogen size and electronegativity.
4-Hydroxy-2-bromo-N-methylbenzamide: Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, which can affect the compound’s chemical behavior.
4-Hydroxy-2-fluoro-N-methylbenzamide: Features a fluorine atom, which is much smaller and more electronegative than iodine. This can lead to significant differences in reactivity and biological interactions.
Uniqueness
4-Hydroxy-2-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can enhance its reactivity in substitution reactions and its ability to participate in halogen bonding. Additionally, the combination of hydroxyl, iodine, and methyl groups provides a unique set of functional groups that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
4-hydroxy-2-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H8INO2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,1H3,(H,10,12) |
InChI Key |
ZSPWDRHEZRJTKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


